molecular formula C21H16N4O2S3 B2547261 N-(3-cyanophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1260622-04-5

N-(3-cyanophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No. B2547261
CAS RN: 1260622-04-5
M. Wt: 452.57
InChI Key: WHMZZUXONNBLME-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. Factors like reactivity, selectivity, and the conditions needed for the reaction are considered. Techniques like IR spectroscopy and NMR spectroscopy can be used to study these reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and stability. Techniques like differential scanning calorimetry (DSC) can be used to study the thermal properties of the compound .

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds play a crucial role in the development of pharmaceuticals. Research has shown the synthesis of various heterocyclic derivatives using cyanophenyl groups, demonstrating their utility in creating bioactive molecules with potential therapeutic applications. For instance, studies have focused on the reaction of ethyl N-(3-cyano-4, 5-dihydro-2-thienyl) oxamate with cyanomethylene compounds to form 2-[4-amino-5, 6-dihydrothieno [2, 3-d] pyrimidine] acetic acid derivatives, indicating the versatility of cyanophenyl groups in heterocyclic chemistry (Hachiyama et al., 1983).

Antimicrobial and Antitumor Activities

The cyanophenyl moiety has been utilized in synthesizing compounds with significant antimicrobial and antitumor activities. For example, novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives have shown promising inhibitory effects on different cell lines, highlighting the potential of these compounds in cancer therapy (Albratty et al., 2017). Another study synthesized 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, demonstrating potent anticancer activity against human breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines (Hafez & El-Gazzar, 2017).

Organic Synthesis Methodologies

The compound's structure has also facilitated the development of new synthetic methodologies. For instance, the crystal structures of related compounds have been analyzed to understand their molecular conformations better, which aids in designing more effective synthesis routes (Subasri et al., 2016). Additionally, the design and synthesis of analogs as glutaminase inhibitors underscore the compound's utility in targeting specific enzymes for therapeutic purposes (Shukla et al., 2012).

Mechanism of Action

If the compound is a drug or biologically active molecule, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

The safety and hazards of a compound are typically determined through toxicology studies. This can involve in vitro tests (like cell culture experiments) and in vivo tests (like animal studies) .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or potential applications. This could involve more in-depth studies on its mechanism of action, or research into potential uses in fields like medicine or materials science .

properties

IUPAC Name

N-(3-cyanophenyl)-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O2S3/c22-12-14-3-1-4-15(11-14)23-18(26)13-30-21-24-17-7-10-29-19(17)20(27)25(21)8-6-16-5-2-9-28-16/h1-5,7,9-11H,6,8,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMZZUXONNBLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

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